molecular formula C20H19ClN2O3 B2581257 Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 302934-91-4

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2581257
CAS No.: 302934-91-4
M. Wt: 370.83
InChI Key: QNIZFEHUXPHRSQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (molecular formula: C₂₀H₁₉ClN₂O₃; molecular weight: 370.83 g/mol) is a Biginelli-derived tetrahydropyrimidine (THPM) scaffold . Synthesized via the classic Biginelli condensation, this compound features a 2-chlorophenyl group at the C-4 position, a methyl group at C-6, and a phenyl substituent at the N-1 position. Its structural complexity and electron-withdrawing chlorine atom make it a candidate for pharmacological exploration, particularly in anticancer and enzyme inhibition studies .

Properties

IUPAC Name

ethyl 6-(2-chlorophenyl)-4-methyl-2-oxo-3-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-19(24)17-13(2)23(14-9-5-4-6-10-14)20(25)22-18(17)15-11-7-8-12-16(15)21/h4-12,18H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZFEHUXPHRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl substituent critically influences physicochemical and biological properties. Key comparisons include:

Compound Name C-4 Substituent Melting Point (°C) Solubility Key Properties/Applications
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-THPM-5-carboxylate (Target) 2-Chlorophenyl DMSO-soluble Antitumor potential
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate 4-Chlorophenyl 86–89 DMSO-soluble Lower thermal stability
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-THPM-5-carboxylate (Compound A) 4-Hydroxy-3-methoxyphenyl Methanol-soluble Enhanced cytotoxicity in Chitosan NPs
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate (5c) 4-Fluorophenyl 182–184 DMSO-soluble Higher polarity than chloro analogs
  • Chlorophenyl vs.
  • Hydroxy-Methoxy Substitution: Compound A’s polar 4-hydroxy-3-methoxyphenyl group enhances solubility in hydrophilic carriers (e.g., chitosan nanoparticles), favoring drug delivery applications .

Thioxo vs. Oxo Functionality at C-2

Replacing the 2-oxo group with a thioxo moiety alters electronic properties and bioactivity:

Compound Name C-2 Substituent Molecular Weight (g/mol) Biological Activity
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate (Target) Oxo 370.83 Moderate antitumor activity
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate Thioxo 386.91 Improved enzyme inhibition
  • Thioxo Derivatives : The thione group increases molecular polarizability, enhancing interactions with enzyme active sites. For instance, thioxo analogs show stronger inhibition of thymidine phosphorylase (IC₅₀ ~73.6 μM) compared to oxo derivatives (IC₅₀ ~78.2 μM) .

N-1 Substitution Patterns

The phenyl group at N-1 in the target compound contrasts with methyl or hydrogen substituents in analogs:

Compound Name N-1 Substituent Melting Point (°C) Stability
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-phenyl-THPM-5-carboxylate (Target) Phenyl High
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1-methyl-THPM-5-carboxylate Methyl Moderate
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate (N-1 = H) Hydrogen Prone to oxidation
  • Phenyl vs.

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